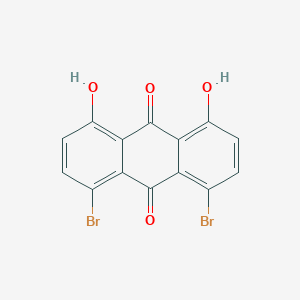

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Description

Properties

IUPAC Name |

1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTXLFFVRXWSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents :

-

1,8-Dihydroxyanthraquinone

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Diisopropylamine (DIPA)

Procedure :

-

Dissolution : 1,8-DHAQ is dissolved in DCM under inert atmosphere.

-

Catalyst Addition : DIPA is added to deprotonate hydroxyl groups, enhancing electrophilic substitution.

-

Bromination : NBS in DCM is added dropwise at room temperature, with stirring for 4–6 hours.

-

Workup : The reaction is quenched with acidic water, and the organic layer is dried and concentrated.

-

Purification : Column chromatography (cyclohexane/toluene) yields the product as an orange solid.

Key Data :

Mechanistic Insight :

The hydroxyl groups at positions 4 and 5 activate the anthracene ring via electron-donating effects, directing bromine to the less sterically hindered 1 and 8 positions. DIPA facilitates deprotonation, increasing nucleophilicity.

Catalytic and Optimized Approaches

Silver Ion-Assisted Bromination

A patent-derived method employs silver nitrate to enhance regioselectivity:

Solvent Optimization

Replacing DCM with dimethylformamide (DMF) improves solubility and reaction kinetics:

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and minimal waste:

Continuous Flow Reactor System

Steps :

-

Bromination : Automated dosing of NBS and DIPA in a DCM loop reactor.

-

In-Line Quenching : Acidic aqueous phase separation via centrifugal extractors.

-

Crystallization : Solvent evaporation followed by recrystallization from ethanol/water.

Advantages :

Reaction Mechanism and Regioselectivity

The bromination proceeds via electrophilic aromatic substitution (EAS):

-

NBS Activation : DIPA abstracts a proton from NBS, generating Br⁺.

-

Ring Activation : Hydroxyl groups donate electron density, favoring bromination at positions ortho to hydroxyls (1 and 8).

-

Steric Effects : Bulky substituents at positions 4 and 5 hinder bromination at adjacent sites.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Aromatic protons at δ 7.60 (d, J = 7.9 Hz) and δ 8.17 (d, J = 7.9 Hz).

-

IR : C=O stretches at 1660 cm⁻¹, O-H stretches at 3250 cm⁻¹.

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Low solubility of 1,8-DHAQ | Use polar aprotic solvents | |

| Over-bromination | Controlled NBS stoichiometry | |

| Byproduct formation | Catalytic Ag⁺ additives |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Standard Bromination | 30–50% | High | Moderate | Low |

| Catalytic Bromination | 45–60% | High | Low | Moderate |

| Continuous Flow | 70–80% | Very High | High | High |

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Precursor for Organic Synthesis : This compound serves as a precursor for synthesizing other complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones and substitution reactions—makes it valuable in organic synthesis .

| Reaction Type | Example Products |

|---|---|

| Oxidation | Anthraquinone derivatives |

| Reduction | Hydroquinone derivatives |

| Substitution | Various substituted anthracene derivatives |

Biology

- Antimicrobial and Anticancer Properties : Research has indicated that 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione may possess antimicrobial and anticancer activities. Studies have focused on its interaction with cellular targets and its potential to induce reactive oxygen species (ROS), which can lead to cellular damage or trigger signaling pathways associated with apoptosis.

Medicine

- Drug Development : The compound is being explored for its therapeutic applications in drug development. Its unique structure allows for modifications that could enhance bioactivity or target specific biological pathways .

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments due to its vibrant color and stability under various conditions. The compound's properties make it suitable for use in textiles and coatings.

Case Study 1: Photovoltaic Applications

Recent studies have demonstrated the use of this compound as an electron acceptor material in photovoltaic cells. The compound enhances the efficiency of solar cells by improving the contact area between electron donors and acceptors through π-π stacking interactions. This leads to increased short-circuit current and overall photoelectric conversion rates .

Case Study 2: Antimicrobial Activity

In a laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione with structurally related anthraquinones:

*Calculated based on atomic weights.

Key Comparative Analysis

Substituent Effects on Properties

- Halogen vs. Hydroxyl Groups : Bromine increases molecular weight and hydrophobicity compared to hydroxyl or chlorine substituents. For example, 1,8-Dichloroanthracene-9,10-dione (MW 277.10) is lighter and more soluble in PBS than its brominated analog .

- Amino Groups: Disperse Blue 56’s amino substituents enhance its dyeing efficiency via increased electron donation, unlike bromine’s electron-withdrawing effects .

- Acetoxy Groups : Diacerein’s acetoxy groups improve bioavailability for pharmaceutical applications, demonstrating how functional group choice dictates biological activity .

Biological Activity

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone known for its diverse biological activities. This compound has been the subject of various studies aimed at understanding its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

The unique structure of this compound includes bromine atoms and hydroxyl groups that significantly influence its reactivity and biological interactions. The compound can undergo several chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : It can be reduced to hydroquinones.

- Substitution : Bromine atoms may be replaced by other functional groups through nucleophilic substitution reactions.

The mechanism of action primarily involves the generation of reactive oxygen species (ROS) upon redox reactions, which can induce cellular damage or activate specific signaling pathways in target cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study showed that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against a panel of resistant bacterial strains isolated from infected patients. Results showed a notable reduction in bacterial load after treatment with the compound compared to control groups. This highlights its potential use in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Cancer Treatment

A preclinical trial evaluated the efficacy of the compound in combination with standard chemotherapy drugs on tumor-bearing mice. The combination treatment resulted in a significant reduction in tumor size compared to monotherapy with either agent alone. This suggests that this compound may enhance the therapeutic effects of existing cancer treatments .

Q & A

Basic: What are the recommended handling and storage protocols for 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione to mitigate health and environmental risks?

Methodological Answer:

- Handling Precautions:

- Use chemical-resistant gloves (e.g., nitrile) meeting EN 374 standards and safety goggles with side shields to prevent skin/eye contact .

- Operate in a fume hood or well-ventilated area to avoid inhalation of dust or vapors .

- Avoid water contamination; use vacuum systems for spill cleanup to minimize environmental release .

- Storage:

Basic: What synthetic routes yield this compound with high purity, and how is purity validated?

Methodological Answer:

- Synthesis Methods:

- Purification & Validation:

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Data Discrepancy Analysis:

- Solubility: Conflicting reports may arise from solvent polarity variations. Use log Pow = 5.67 (n-octanol/water) to predict partitioning behavior . Experimentally, test solubility in DMSO, DMF, and chloroform, noting temperature effects (e.g., 25°C vs. 40°C) .

- Stability: Monitor degradation under UV light (λ = 254 nm) via HPLC to assess photolytic stability. Store samples in amber vials if light-sensitive .

- Recommended Workflow:

Advanced: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- Structural Confirmation:

- Electronic Properties:

Advanced: How can researchers assess the environmental impact and ecotoxicity of this compound?

Methodological Answer:

- Ecotoxicity Testing:

- Mitigation Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.